molecular formula C23H23N5O2S B2916224 N'-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895791-62-5

N'-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2916224
CAS No.: 895791-62-5
M. Wt: 433.53
InChI Key: HMYPQNYJWFZISI-UHFFFAOYSA-N
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Description

N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of triazolo-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both triazole and thiazole rings, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step reactions. The process begins with the preparation of the triazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Formation of Triazole Intermediate: This step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Thiazole Intermediate: This can be achieved through the reaction of thioamides with α-haloketones or other suitable electrophiles.

    Coupling Reaction: The triazole and thiazole intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can be compared with other similar compounds, such as:

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Thiazole Derivatives: Compounds with thiazole rings also show comparable properties and applications.

    Triazolo-thiazole Hybrids: These hybrids combine both triazole and thiazole rings, similar to the compound , and are studied for their unique properties.

The uniqueness of N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-8-9-19(16(3)12-14)25-22(30)21(29)24-11-10-17-13-31-23-26-20(27-28(17)23)18-7-5-4-6-15(18)2/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYPQNYJWFZISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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